(4-Piperidin-1-yl-phenyl)-carbamic acid propyl ester
CAS No.:
Cat. No.: VC15691278
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O2 |
|---|---|
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | propyl N-(4-piperidin-1-ylphenyl)carbamate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-2-12-19-15(18)16-13-6-8-14(9-7-13)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) |
| Standard InChI Key | JJXHRSZWSVVYDC-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)NC1=CC=C(C=C1)N2CCCCC2 |
Introduction
Structural and Molecular Characteristics
The compound’s structure combines a piperidine-substituted phenyl group with a propyl carbamate side chain. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.35 g/mol |
| SMILES Notation | CCCOC(=O)NC1=CC=C(C=C1)N2CCCCC2 |
| InChIKey | JJXHRSZWSVVYDC-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (two O, one N) |
| Topological Polar Surface Area | 46.6 Ų (estimated) |
The piperidine ring introduces conformational flexibility, while the carbamate group contributes to hydrogen-bonding potential. The propyl chain enhances lipophilicity, as evidenced by a calculated LogP value of ~3.0, suggesting moderate membrane permeability.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (4-piperidin-1-yl-phenyl)-carbamic acid propyl ester involves two primary strategies:
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Direct Carbamation: Reacting 4-piperidin-1-ylaniline with propyl chloroformate in the presence of a base (e.g., triethylamine). This one-step method proceeds via nucleophilic acyl substitution, yielding the carbamate.
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Transesterification: Replacing the alkoxy group of an existing carbamate (e.g., methyl or ethyl ester) with propanol under acid/base catalysis.
Both routes are scalable, though the direct method is preferred for higher purity. Critical parameters include temperature control (<40°C to prevent decomposition) and anhydrous conditions to avoid hydrolysis.
Intermediate Isolation
Key intermediates include:
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4-Piperidin-1-ylaniline: Synthesized via Buchwald-Hartwig amination of 4-bromoaniline with piperidine.
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Propyl Chloroformate: Prepared by reacting phosgene with propanol, though safer alternatives like triphosgene are now common .
Physicochemical Stability and Reactivity
Hydrolytic Stability
The carbamate bond undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis: Yields 4-piperidin-1-ylaniline and propyl alcohol.
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Basic Hydrolysis: Produces a carbonate intermediate, further degrading to the amine.
Stability studies indicate a half-life of >6 months at pH 7.4 and 25°C, making it suitable for long-term storage in neutral buffers.
Transesterification
The propyl group can be replaced by other alcohols (e.g., methanol, benzyl alcohol) via acid-catalyzed transesterification. For example, using sulfuric acid in methanol yields the methyl ester derivative:
Mechanistic and Functional Insights
Material Science Applications
The carbamate’s rigidity and hydrogen-bonding capacity make it a candidate for:
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Polymer Crosslinking: Enhancing thermostability in polyurethanes.
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Coordination Chemistry: Serving as a ligand for transition metals via its amine and carbonyl groups.
Comparative Analysis with Structural Analogs
The target compound’s lower LogP compared to CHEMBL103312 suggests better aqueous solubility, while its smaller size may improve bioavailability relative to bulkier analogs.
Future Research Directions
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Pharmacological Profiling: Screen against enzyme targets (e.g., AChE, kinases) to identify bioactivity.
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Formulation Studies: Develop nanoemulsions or liposomal carriers to enhance delivery.
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Structural Optimization: Modify the piperidine or carbamate groups to improve selectivity.
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